2-[4-(2-thienylsulfonyl)-1-piperazinyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Übersicht
Beschreibung
2-[4-(2-thienylsulfonyl)-1-piperazinyl]-N-[4-(trifluoromethoxy)phenyl]acetamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound has been developed by Takeda Pharmaceutical Company Limited and is currently undergoing clinical trials for the treatment of various types of cancer.
Wirkmechanismus
2-[4-(2-thienylsulfonyl)-1-piperazinyl]-N-[4-(trifluoromethoxy)phenyl]acetamide targets a protein called Bruton's tyrosine kinase (BTK), which is involved in the signaling pathways that promote cancer cell growth and survival. By inhibiting BTK, this compound can block these pathways and induce cancer cell death.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been found to be well-tolerated in animal models, with no significant toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[4-(2-thienylsulfonyl)-1-piperazinyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is its ability to enhance the activity of other cancer therapies, which could potentially lead to more effective treatment outcomes. However, one limitation of this compound is that it may not be effective against all types of cancer, and further research is needed to identify which patient populations would benefit most from this therapy.
Zukünftige Richtungen
There are several potential future directions for research on 2-[4-(2-thienylsulfonyl)-1-piperazinyl]-N-[4-(trifluoromethoxy)phenyl]acetamide. One area of interest is the development of combination therapies that include this compound, in order to enhance its efficacy and overcome any limitations. Another area of research could be the identification of biomarkers that could predict which patients are most likely to respond to this compound treatment. Finally, there is also potential for the development of this compound as a treatment for other diseases beyond cancer, such as autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-thienylsulfonyl)-1-piperazinyl]-N-[4-(trifluoromethoxy)phenyl]acetamide has been studied extensively for its potential use in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. In addition, this compound has been found to enhance the activity of other cancer therapies, such as chemotherapy and immunotherapy.
Eigenschaften
IUPAC Name |
2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O4S2/c18-17(19,20)27-14-5-3-13(4-6-14)21-15(24)12-22-7-9-23(10-8-22)29(25,26)16-2-1-11-28-16/h1-6,11H,7-10,12H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBCQERASQJODO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)S(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.